molecular formula C15H20O5 B1325989 Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate CAS No. 898758-29-7

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate

Cat. No.: B1325989
CAS No.: 898758-29-7
M. Wt: 280.32 g/mol
InChI Key: KRHQMKPNWHJCBE-UHFFFAOYSA-N
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Description

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 5-oxovalerate moiety, which is further substituted with a 2,5-dimethoxyphenyl group

Scientific Research Applications

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. For example, if it were found to have medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any associated side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The 2,5-dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where 2,5-dimethoxybenzene is reacted with an acyl chloride derivative of 5-oxovaleric acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: 5-(2,5-dimethoxyphenyl)-5-oxovaleric acid.

    Reduction: Ethyl 5-(2,5-dimethoxyphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the 2,5-dimethoxyphenyl group can enhance its binding affinity to target proteins, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A hallucinogenic compound with a similar phenyl structure.

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): Another compound with a 2,5-dimethoxyphenyl group, known for its psychoactive properties.

    2C-E (4-ethyl-2,5-dimethoxyphenethylamine): A phenethylamine derivative with similar structural features.

Uniqueness

Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate is unique due to its ester functionality, which imparts different chemical reactivity compared to the amine derivatives mentioned above. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-13(16)12-10-11(18-2)8-9-14(12)19-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHQMKPNWHJCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645817
Record name Ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-29-7
Record name Ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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